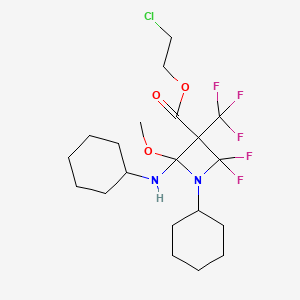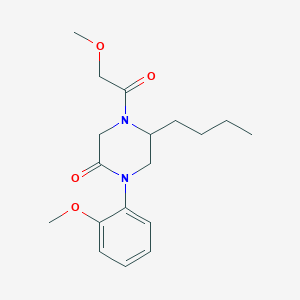
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)-3-azetidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is a multifaceted chemical entity, belonging to the azetidine class, characterized by a complex structure that includes chloroethyl, cyclohexyl, difluoro, methoxy, and trifluoromethyl functional groups. This unique arrangement lends itself to a variety of chemical behaviors and properties.
Synthesis Analysis
Synthesis of azetidine derivatives, such as the compound , typically involves intricate cyclocondensation reactions, where precursors like chloroketene and appropriate imines undergo diastereoselective cyclocondensation to form azetidin-2-ones. These reactions are sensitive to conditions like temperature and the presence of catalysts like LiAlH4, which can further influence the formation of related azetidine derivatives (Mollet et al., 2011).
Molecular Structure Analysis
The molecular structure of azetidine derivatives is pivotal in determining their chemical reactivity and physical properties. For instance, the crystal structure of related compounds has been elucidated using techniques like X-ray single-crystal diffraction, revealing insights into their conformation and intramolecular interactions (Shi et al., 2007).
Chemical Reactions and Properties
Azetidine compounds can undergo various chemical reactions, including transformations into other heterocyclic structures, influenced by their substituents. For example, 3-chloro-1-(2-chloroethyl)azetidin-2-ones can be transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidine derivatives in synthetic chemistry (Mollet et al., 2011).
Physical Properties Analysis
The physical properties of azetidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple functional groups, such as difluoro, methoxy, and trifluoromethyl, impacts these properties significantly, although specific data on the compound may require empirical determination.
Chemical Properties Analysis
Chemically, azetidine derivatives exhibit a range of reactivities, such as nucleophilic substitutions and ring expansions, influenced by the electronic effects of their substituents. The reactivity pattern of these compounds is crucial for their application in synthetic organic chemistry and the development of novel chemical entities (Kenis et al., 2012).
Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
The study by Lown and Chauhan (1981) delves into the mechanism of action of (2-haloethyl)nitrosoureas on DNA, focusing on the isolation and reactions of postulated intermediates. This research provides insights into the potential intermediates formed during the decomposition of nitrosoureas, which share a core structural motif with the specified chemical, offering a foundational understanding of its potential reactivity and applications in medicinal chemistry Lown & Chauhan, 1981.
Structural Studies and Derivative Synthesis
Research by Sharts and Roberts (1961) on cycloadditions involving cyclohexenylacetylene and fluorochloroethylenes, resulting in cyclobutane derivatives, illustrates the complex reactions possible with chloro and fluoro substituted compounds. This work sheds light on the structural diversity achievable through specific synthetic routes, which could relate to the broader class of compounds including the specified azetidinecarboxylate Sharts & Roberts, 1961.
Novel Compound Creation
De Kimpe and colleagues (1996) explored the regiospecific ring expansion of disubstituted methoxycyclopropylamines to azetidinones, a process relevant to the synthesis and functionalization of azetidine-based compounds. This study highlights the synthetic versatility of azetidine derivatives, providing a foundation for the development of compounds with significant complexity and potential utility in various research applications De Kimpe et al., 1996.
Propriétés
IUPAC Name |
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClF5N2O3/c1-30-20(27-14-8-4-2-5-9-14)17(18(22,23)24,16(29)31-13-12-21)19(25,26)28(20)15-10-6-3-7-11-15/h14-15,27H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBVWOVWKUVOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(N1C2CCCCC2)(F)F)(C(=O)OCCCl)C(F)(F)F)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClF5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)azetidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)
